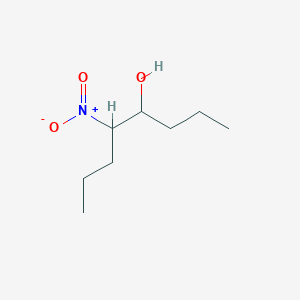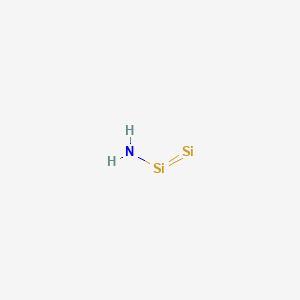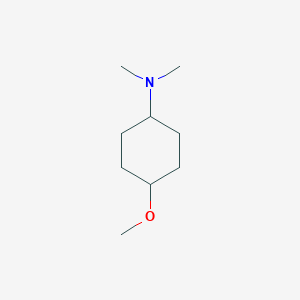
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol is a unique compound that combines the properties of acetic acid and a fluorinated alcohol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor, commonly found in vinegar. The fluorinated alcohol component, 7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol, introduces unique properties due to the presence of fluorine atoms, which are known for their high electronegativity and ability to form strong bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol typically involves the esterification of acetic acid with 7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using acidic ion-exchange resins. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances these interactions, leading to unique effects on molecular pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties but lacks the fluorinated alcohol component.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain but without fluorine atoms.
Perfluorooctanoic acid: A fully fluorinated carboxylic acid with different properties due to the absence of a hydroxyl group.
Uniqueness
Acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol is unique due to the combination of acetic acid and a fluorinated alcohol, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, hydrophobicity, and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
137648-84-1 |
|---|---|
Molecular Formula |
C12H15F9O3 |
Molecular Weight |
378.23 g/mol |
IUPAC Name |
acetic acid;7,7,8,8,9,9,10,10,10-nonafluorodec-5-en-1-ol |
InChI |
InChI=1S/C10H11F9O.C2H4O2/c11-7(12,5-3-1-2-4-6-20)8(13,14)9(15,16)10(17,18)19;1-2(3)4/h3,5,20H,1-2,4,6H2;1H3,(H,3,4) |
InChI Key |
RUOUNFAJIJUQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCO)CC=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


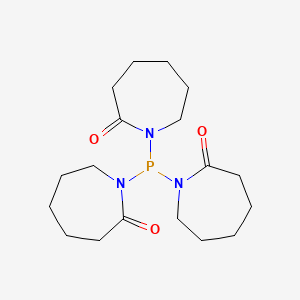
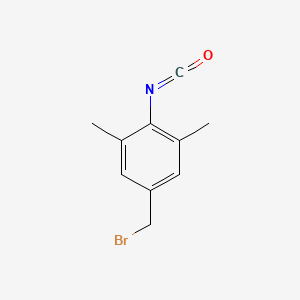

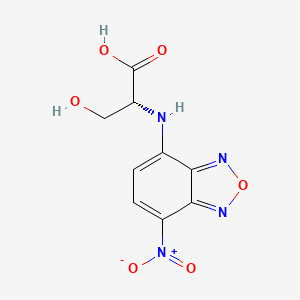
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

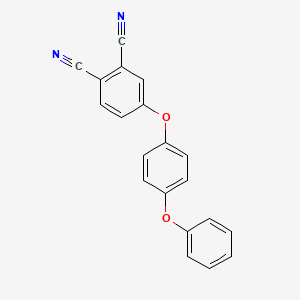



![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
